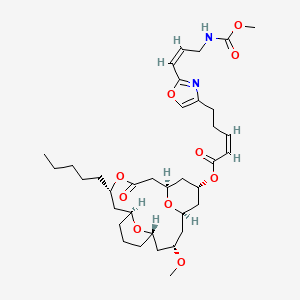

leucascandrolide A congener

Description

Propriétés

Formule moléculaire |

C36H54N2O10 |

|---|---|

Poids moléculaire |

674.8 g/mol |

Nom IUPAC |

[(1S,3R,5R,7R,9R,13S,15S)-3-methoxy-11-oxo-13-pentyl-12,19,20-trioxatricyclo[13.3.1.15,9]icosan-7-yl] (Z)-5-[2-[(Z)-3-(methoxycarbonylamino)prop-1-enyl]-1,3-oxazol-4-yl]pent-2-enoate |

InChI |

InChI=1S/C36H54N2O10/c1-4-5-6-12-28-18-26-13-9-14-27(45-26)19-29(42-2)20-30-21-31(22-32(46-30)23-35(40)47-28)48-34(39)16-8-7-11-25-24-44-33(38-25)15-10-17-37-36(41)43-3/h8,10,15-16,24,26-32H,4-7,9,11-14,17-23H2,1-3H3,(H,37,41)/b15-10-,16-8-/t26-,27-,28-,29+,30+,31+,32+/m0/s1 |

Clé InChI |

OHDYRIXQCGVPSA-HTNAZZBXSA-N |

SMILES isomérique |

CCCCC[C@H]1C[C@@H]2CCC[C@H](O2)C[C@H](C[C@@H]3C[C@H](C[C@@H](O3)CC(=O)O1)OC(=O)/C=C\CCC4=COC(=N4)/C=C\CNC(=O)OC)OC |

SMILES canonique |

CCCCCC1CC2CCCC(O2)CC(CC3CC(CC(O3)CC(=O)O1)OC(=O)C=CCCC4=COC(=N4)C=CCNC(=O)OC)OC |

Origine du produit |

United States |

Isolation and Natural Occurrence of Leucascandrolide a

Discovery and Isolation from Marine Sponges

Leucascandrolide A was first reported in 1996 as a novel and powerfully bioactive metabolite isolated from the calcareous sponge Leucascandra caveolata. ird.fr This discovery was significant as it was the first highly bioactive compound to be identified from a calcareous sponge, a group that had previously yielded compounds with limited biological activity. ird.fr The sponge was collected from the Coral Sea, and the isolation of Leucascandrolide A was achieved through a series of extraction and chromatographic techniques.

The initial extraction of the sponge material was followed by partitioning and purification steps, guided by bioassays to identify the active fractions. ird.fr The structure of Leucascandrolide A was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. ird.fr It was identified as a novel 18-membered macrolide with a unique side chain, extensive 1,3-dioxygenation, and minimal C1-branching. ird.fr The potent antifungal and cytotoxic activities of Leucascandrolide A immediately marked it as a compound of significant scientific interest. ird.frnih.gov

Challenges in Natural Sourcing and Implications for Research

Despite its promising biological profile, the natural supply of Leucascandrolide A is exceptionally limited. nih.govnih.gov The compound is present in very small quantities in the host sponge, making its isolation a challenging and low-yielding process. nih.gov More significantly, subsequent efforts to re-isolate Leucascandrolide A from its natural source have been unsuccessful. nih.govnih.gov This scarcity of the naturally available material has posed a major obstacle to its comprehensive biochemical and pharmacological evaluation. nih.govnih.gov

The inability to secure a sustainable natural supply of Leucascandrolide A has had profound implications for research. It has severely hampered efforts to fully investigate its mechanism of action and to explore its therapeutic potential in preclinical and clinical studies. nih.gov This supply issue has been a primary driver for the extensive efforts directed towards the total chemical synthesis of Leucascandrolide A and its congeners. nih.govnih.gov Synthetic approaches provide the only viable means to access sufficient quantities of these compounds for in-depth biological research, including the identification of their cellular targets. nih.gov The development of a "leucascandrolide A congener," a simplified synthetic analogue, was a direct consequence of these challenges, enabling researchers to probe the biological activities of this class of marine macrolides. nih.gov

Considerations for Potential Biosynthetic Pathways and Origin

Leucascandrolide A is classified as a polyketide, a large and diverse class of secondary metabolites. nih.gov The biosynthesis of complex polyketides is carried out by large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.org While Leucascandrolide A was isolated from a sponge, it is widely hypothesized that the true producer is a symbiotic microorganism residing within the sponge tissue. nih.govnih.gov This is a common phenomenon for many bioactive compounds isolated from marine invertebrates, particularly sponges, which are known to host dense and diverse microbial communities. nih.gov

The rationale behind this hypothesis is that the complex enzymatic machinery required for the synthesis of intricate molecules like Leucascandrolide A is more characteristic of bacteria than of the host sponge. nih.gov It is speculated that a bacterial symbiont within Leucascandra caveolata possesses the necessary PKS genes to produce the macrolide. nih.gov The failure to re-isolate Leucascandrolide A could be attributed to variations in the sponge's symbiotic microbial community, which can be influenced by environmental factors.

While the specific biosynthetic gene cluster for Leucascandrolide A has not yet been identified, research on other marine sponges has revealed a vast diversity of PKS genes within their associated microbiomes. nih.gov These studies provide a framework for understanding the potential genetic basis for the production of polyketides like Leucascandrolide A. Future investigations involving metagenomic analysis of Leucascandra caveolata and its associated microbes could potentially uncover the specific biosynthetic pathway and the true microbial origin of this potent natural product.

Total Synthesis and Synthetic Strategies for Leucascandrolide a Congeners

Retrosynthetic Disconnections and Key Synthetic Challenges

The journey towards the total synthesis of leucascandrolide A begins with a critical retrosynthetic analysis, where the complex structure is deconstructed into simpler, more manageable fragments. A common strategic decision involves the late-stage introduction of the C17 side chain, a convergent approach that allows for flexibility in synthesizing analogues. acs.org Following this, macrolactonization of an advanced ω-hydroxy acid intermediate is a frequently proposed key step to forge the 14-membered macrocycle. acs.orgacs.org

Several key disconnections have been explored for the macrocyclic core. A popular approach involves breaking the C9–C10 bond, allowing the molecule to be divided into two major fragments of roughly equal complexity. rsc.orgethz.ch For instance, one strategy envisioned the coupling of a C9 dithiane with a C10 iodide to unite the two halves of the molecule. rsc.org

The synthesis of leucascandrolide A is fraught with several significant challenges that must be overcome:

Stereocontrol: The molecule contains numerous stereogenic centers, demanding highly stereoselective reactions to establish the correct relative and absolute configurations.

Tetrahydropyran (B127337) (THP) Ring Formation: The construction of the 2,6-disubstituted tetrahydropyran ring with the correct cis or trans stereochemistry is a major hurdle. ethz.ch Various methods, including intramolecular cyclizations, have been developed to address this. nih.govacs.org

Macrolactonization: The formation of the 14-membered macrolide ring is often a low-yielding step, susceptible to competing oligomerization, especially with complex substrates where unfavorable hydrogen bonding can interfere. acs.orgethz.ch

Fragment Coupling: The efficient and diastereoselective union of advanced fragments is crucial for the success of any convergent strategy. ethz.ch

First-Generation Total Synthesis Efforts

The first total synthesis of leucascandrolide A was a landmark achievement reported by Leighton and coworkers in 2000, which confirmed the proposed stereochemical assignments of the natural product. acs.orgacs.org This initial route laid the groundwork for subsequent synthetic endeavors.

The pioneering synthesis by the Leighton group established a foundational strategy for assembling the complex polyketide structure. While specific details of the methodologies from the initial publication are built upon by later works, subsequent reports highlight the evolution of strategies. For instance, early work often relied on well-established reactions for stereocontrol, which were later refined. The challenges encountered in this first synthesis, particularly concerning the construction of the tetrahydropyran ring and the macrolactonization, informed the development of more advanced and efficient methods by other groups.

Advanced and Second-Generation Total Synthesis Approaches

Following the initial success, numerous research groups have reported improved and alternative total syntheses of leucascandrolide A and its congeners. acs.orgacs.orgnih.gov These advanced strategies are often characterized by greater convergency, higher yields, and the development of novel synthetic methods to address the inherent challenges of the molecule. nih.govacs.orgresearchgate.netnih.gov

A hallmark of second-generation syntheses is the emphasis on convergent strategies, which involve the independent synthesis of key fragments followed by their strategic coupling. rsc.orgnih.govacs.orgnih.gov This approach allows for the rapid assembly of the molecular backbone and provides the flexibility to create simplified or modified congeners for structure-activity relationship studies. acs.orgnih.gov

Several innovative fragment coupling reactions have been employed:

Dithiane Coupling: Wipf and coworkers proposed a highly convergent synthesis where the C9–C10 bond is formed by coupling a C9 dithiane fragment with a C10 iodide. rsc.orgethz.ch

Aldol (B89426) and Alkynilide Additions: The Carreira group developed a synthesis featuring the diastereoselective addition of a zinc alkynilide to (R)-isopropylidene glyceraldehyde as a key step. nih.govacs.org

Mukaiyama Aldol−Prins (MAP) Reaction: The Panek group completed a total synthesis using a titanium tetrabromide-mediated Mukaiyama aldol−Prins (MAP) reaction. This strategy provides a highly convergent and stereoselective method for assembling the core of the molecule by cyclizing an aldehyde with a homoallylic enol ether. acs.org

Spontaneous Macrolactolization: Kozmin's group developed a concise and stereocontrolled synthesis that features a spontaneous macrolactolization, providing unprecedented access to the macrolide. researchgate.netnih.gov

The precise installation of multiple stereocenters in leucascandrolide A has been a fertile ground for the application and development of powerful stereoselective reactions.

Asymmetric Alkylation: In their synthesis, Carreira and coworkers utilized an asymmetric alkylation of a lithium enolate derived from (1R,2R)-(−)-pseudoephedrine propionamide (B166681) with allyl iodide, following a protocol developed by Myers, to set a key stereocenter with high diastereoselectivity. acs.org

Aldol Reactions: Aldol reactions have been instrumental in constructing the polyketide backbone.

The Carreira group employed an enantioselective copper(I) fluoride-catalyzed aldol addition of a TMS-dienolate to crotonaldehyde. nih.govacs.org

Kozmin's synthesis of an engineered congener utilized a Paterson-Evans 1,5-anti selective aldol condensation between a ketone and an aldehyde to establish crucial stereochemistry. researchgate.net

The Panek group's strategy revolved around their developed Mukaiyama aldol-Prins (MAP) reaction, which combines an aldol reaction with a Prins cyclization in a single, highly stereoselective step. acs.org

Ring-Closing Metathesis Applications in Macrolactone Formation

Ring-closing metathesis (RCM) has emerged as a powerful and strategic tool in the synthesis of the macrocyclic core of leucascandrolide A and its analogues. This reaction facilitates the formation of the large lactone ring from a linear diene precursor, often serving as a pivotal late-stage step in the synthetic sequence.

Several formal syntheses have successfully employed olefin metathesis as a key transformation. capes.gov.bracs.org For instance, the synthesis of the macrocyclic core has been achieved using RCM to couple different fragments of the molecule. organic-chemistry.org In one approach, a cross-metathesis reaction was first used to append a side chain containing an ester group to a polyol fragment. Following this, an intramolecular reaction of a nearby hydroxyl group onto the newly formed enone resulted in the formation of a cis-dihydropyran ring. organic-chemistry.org

The choice of catalyst is critical for the success of the RCM reaction. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs complexes, are commonly utilized for their functional group tolerance and efficiency in forming large rings. researchgate.net The strategic placement of the terminal alkenes in the acyclic precursor is designed to ensure an efficient cyclization to the desired macrolactone. This method has also been applied in the synthesis of simplified analogues, demonstrating its versatility. For example, in the synthesis of pironetin (B1678462) analogues, a related macrolide, RCM was used effectively for the macrocyclization step. rsc.org

Prins Cyclization and Dihydropyran Annulation Strategies

The construction of the tetrahydropyran (THP) and dihydropyran (DHP) ring systems embedded within the macrolide core of leucascandrolide A represents a significant synthetic challenge. The Prins cyclization and related dihydropyran annulation strategies have proven to be highly effective for assembling these crucial heterocyclic motifs with a high degree of stereocontrol. researchgate.netntu.edu.sgmdpi.com

The Prins cyclization typically involves the reaction of a homoallylic alcohol with an aldehyde, often catalyzed by a Lewis acid, to generate an oxocarbenium ion intermediate that subsequently cyclizes. ntu.edu.sg This methodology has been adeptly applied in a formal synthesis of leucascandrolide A, where an intramolecular Prins-type cyclization of an aldehydic homoallylic alcohol was used to concomitantly generate the tetrahydropyran ring and the macrocycle itself. researchgate.netnih.gov This key step successfully established three stereogenic centers in a single operation. nih.gov

Strategies for forming 2,6-disubstituted pyrans are particularly important. While many Prins cyclizations favor the formation of 2,6-cis products due to 1,3-diaxial interactions in the transition state, specific methods have been developed to yield the desired 2,6-trans substitution pattern found in leucascandrolide A. ntu.edu.sgntu.edu.sg These methods are crucial for the synthesis of biologically active natural products containing this structural feature. researchgate.net The versatility of these cyclization strategies has been demonstrated in the total syntheses of numerous marine natural products, including leucascandrolide A. mdpi.com

Chemo- and Regioselective Transformations

The total synthesis of a complex molecule like leucascandrolide A hinges on the precise execution of chemo- and regioselective transformations. These reactions allow for the modification of one functional group in the presence of others, which is essential when dealing with polyfunctionalized intermediates.

A formal chemoselective synthesis of the leucascandrolide A macrocyclic core highlights the importance of such transformations. capes.gov.br Key steps in this synthesis included highly enantioselective allylmetalations and an enantioselective Noyori reduction of a propargylic ketone, demonstrating exquisite control over reactivity and stereochemistry. capes.gov.bracs.org

Other examples of critical selective transformations include:

Diastereoselective Carbonyl Additions : In a formal synthesis, a diastereoselective vinyl carbonyl addition was employed to create a key allylic alcohol intermediate with high selectivity (>32:1 dr). orgsyn.org

Selective Reductions : The use of SmI₂-mediated reduction has been reported for specific ketone functionalities within an advanced intermediate. researchgate.net

Regioselective Cross-Metathesis : Steric hindrance has been used to induce regioselectivity in cross-metathesis reactions, allowing for the controlled coupling of different olefinic fragments. capes.gov.br

Selective Cyclizations : The formation of six-membered rings, such as the tetrahydropyran moiety, is often favored both kinetically and thermodynamically over other ring sizes, providing a degree of inherent regioselectivity in cyclization reactions. ethz.ch

These selective reactions are fundamental to building the complex architecture of leucascandrolide A, enabling chemists to navigate the synthetic pathway with precision. orgsyn.org

Formal Syntheses and Fragment-Based Synthetic Routes

A formal synthesis constitutes the synthesis of a known, published intermediate that has previously been converted to the final natural product. This approach validates a new synthetic route without repeating the final steps. Several formal syntheses of leucascandrolide A have been reported, many of which employ convergent, fragment-based strategies. capes.gov.brnih.govnih.gov

Convergent syntheses involve preparing key fragments of the target molecule separately before coupling them together in the later stages. This approach is often more efficient than a linear synthesis. For leucascandrolide A, a common strategy involves the synthesis of two or three major subunits which are then strategically joined. organic-chemistry.orgethz.ch

Key features of these routes include:

Fragment Coupling : A Mukaiyama-style aldol coupling has been used to connect a lower terpenoid-like fragment to an upper polyol fragment. organic-chemistry.org

Spontaneous Macrolactolization : In one convergent synthesis, the cleavage of a vicinal diol led to a spontaneous macrocyclization, forming a macrolactol intermediate. This unexpected and efficient cyclization provided rapid access to the large ring system. researchgate.netnih.gov

Defined Precursors : A notable formal synthesis targeted a macrolactone intermediate that was a proven precursor to the final natural product, thereby establishing a new and efficient pathway to this key compound. acs.org

These fragment-based approaches allow for flexibility and the rapid assembly of the complex macrolide core, showcasing sophisticated applications of modern synthetic chemistry. nih.gov

Synthesis of Designed Leucascandrolide A Congeners and Simplified Analogues

The synthesis of designed congeners and simplified analogues of natural products is a crucial endeavor for probing structure-activity relationships (SAR) and developing potential therapeutic leads with improved properties or greater synthetic accessibility. rsc.orgresearchgate.net

Rational Design for Synthetic Accessibility

Rational design aims to create analogues that retain the biological activity of the parent natural product while being significantly easier to synthesize. researchgate.net For leucascandrolide A, this has involved identifying structurally complex or synthetically challenging regions of the molecule and replacing them with simpler moieties. nih.gov

Strategic Simplification of Complex Subunits

Specific subunits of leucascandrolide A have been targeted for strategic simplification. A primary focus has been the oxazole-containing side chain and the alkenyl moiety of the macrolide.

Side Chain Modification : Early studies indicated that the oxazole-containing side chain might be a primary contributor to the molecule's general toxicity. This led to the hypothesis that the macrolide portion could be simplified without losing the desired antiproliferative activity. nih.gov

Alkenyl Moiety Simplification : The C17–C22 alkenyl group has been identified as a candidate for simplification. In one designed congener, this was replaced with a simpler linear alkyl chain. nih.gov

Macrolide Core Simplification : In the synthesis of analogues of the related macrolide pironetin, alkyl groups at various positions were removed to streamline the synthesis, a strategy that could be conceptually applied to leucascandrolide A. rsc.org

This process of strategic simplification, a common theme in medicinal chemistry and chemical biology, allows chemists to distill the molecule down to its essential pharmacophore while creating compounds that are more synthetically tractable. rsc.orgresearchgate.net

Comparative Analysis of Diverse Synthetic Methodologies

The total synthesis of leucascandrolide A and its analogs has been a fertile ground for the application and development of novel synthetic strategies. A comparative look at the approaches from the research groups of Carreira, Kozmin, Panek, and Jung reveals a fascinating array of solutions to the common challenges posed by this complex natural product.

A significant point of divergence in these syntheses is the strategy for the construction of the two tetrahydropyran rings. The Carreira group employed a selenium-mediated intramolecular cyclization to form one of the 2,6-trans-substituted THP rings. nih.govacs.org This approach relies on the electrophilic activation of a double bond by a selenium reagent to trigger the ring closure. In contrast, the Kozmin group utilized a Prins desymmetrization to construct a THP ring, a powerful method for setting multiple stereocenters in a single step. nih.gov The Panek group developed a formal [4+2]-annulation of chiral allylsilanes with aldehydes to stereoselectively forge the dihydropyran precursors to the THP rings. nih.govmdpi.com This method provides excellent control over the stereochemistry of the resulting ring system. The Jung group, in a formal synthesis, introduced an innovative oxidative cleavage of a homobenzylic ether to generate an oxocarbenium ion, which then undergoes a diastereoselective cyclization to form the 2,6-cis-dialkyltetrahydropyranone core. wiley.comcapes.gov.br

Macrolactonization, the crucial step to close the large 18-membered ring, also saw varied tactics. The Carreira group noted significant solvent effects, finding that conducting the Yamaguchi macrolactonization in DMF was essential to disrupt unfavorable hydrogen bonding and minimize oligomerization. nih.govacs.org The Kozmin group, in their synthesis of a simplified leucascandrolide A congener, achieved a spontaneous macrolactolization, a highly efficient cyclization that provided direct access to the macrolide core. nih.govresearchgate.net Panek and coworkers also utilized the Yamaguchi protocol for the final ring closure in their total synthesis. organic-chemistry.org

The following tables provide a detailed comparison of the key features of these diverse synthetic methodologies.

Table 1: Comparison of Key Strategies in this compound Syntheses

| Synthetic Aspect | Carreira Group | Kozmin Group | Panek Group | Jung Group (Formal) |

| Tetrahydropyran (THP) Ring Formation | Selenium-mediated intramolecular cyclization. nih.govacs.org | Prins desymmetrization. nih.gov | [4+2] annulation of chiral allylsilanes. nih.govmdpi.com | Oxidative cleavage and diastereoselective cyclization. wiley.comcapes.gov.br |

| Macrolactonization Strategy | Yamaguchi macrolactonization with solvent control (DMF). nih.govacs.org | Spontaneous macrolactolization. nih.govresearchgate.net | Yamaguchi macrolactonization. organic-chemistry.org | Not explicitly detailed for the final lactone in the formal synthesis, but focused on the macrolactone core. |

| Key Features | Convergent synthesis, enantioselective copper(I) fluoride (B91410) catalyzed aldol addition. nih.gov | Synthesis of a simplified, biologically active congener. nih.gov | Use of both enantiomers from a kinetic resolution, novel dihydropyran formation. organic-chemistry.org | Electron-transfer-initiated cyclization (ETIC) method, minimal protecting groups. wiley.com |

Table 2: Detailed Research Findings on Key Transformations

| Research Group | Key Transformation | Reagents and Conditions | Significance and Outcome |

| Carreira | 2,6-trans-substituted THP ring formation | 2,4,6-triisopropylphenylselenyl bromide | Stereoselective formation of a six-membered heterocycle, a distinctive feature of their approach. ethz.ch |

| Carreira | Macrolactonization | Yamaguchi protocol in DMF | Overcame issues of oligomerization due to unfavorable hydrogen bonds, yielding the 14-membered lactone in 49% yield. acs.org |

| Kozmin | Prins desymmetrization for THP ring | Trifluoroacetic acid (TFA) | Efficiently established the tetrahydropyran ring system with control over stereochemistry. nih.gov |

| Panek | Dihydropyran formation | Lewis acid-promoted [4+2] annulation of chiral allylsilanes | A versatile method for the stereocontrolled synthesis of 2,6-cis- and 2,6-trans-substituted dihydropyrans. nih.govmdpi.com |

| Jung | 2,6-cis-dialkyltetrahydropyranone formation | Ceric ammonium (B1175870) nitrate (B79036) (CAN) for oxidative cleavage | An efficient electron-transfer-initiated cyclization (ETIC) method that proceeds with excellent diastereoselectivity. wiley.com |

The diverse strategies employed in the total synthesis of leucascandrolide A and its congeners underscore the creativity and power of modern synthetic organic chemistry. Each approach not only successfully navigated the complexities of the target molecule but also contributed valuable new methodologies and insights to the field. The comparative analysis of these syntheses provides a rich case study in strategic planning and chemical innovation.

Elucidation of Biological Mechanism of Action of Leucascandrolide a and Congeners

Identification of Mitochondrial Target: Cytochrome bc1 Complex (Complex III)

The principal cellular target of leucascandrolide A and its structurally related compounds is the cytochrome bc1 complex, also known as Complex III, a critical component of the mitochondrial electron transport chain. nih.govproquest.com This was determined through systematic evaluation of the four mitochondrial electron-transport chain complexes in both yeast (Saccharomyces cerevisiae) and mammalian cells. nih.govebi.ac.uk Treatment of isolated mitochondria with a synthetic congener of leucascandrolide A resulted in highly potent, dose-dependent inhibition specifically of Complex III activity. nih.govresearchgate.net This identification provides the molecular basis for the powerful antiproliferative activity observed for this class of marine macrolides. nih.govresearchgate.net Studies on yeast further supported this finding; cells lacking mitochondrial DNA (ρ⁰ petite yeast), and thus incapable of oxidative phosphorylation, showed no additional growth inhibition from the leucascandrolide A congener compared to control yeast, confirming that the drug's target is within the mitochondrial respiratory pathway. nih.gov

Inhibition of Mitochondrial ATP Synthesis

By targeting the cytochrome bc1 complex, leucascandrolide A and its congeners effectively inhibit mitochondrial ATP synthesis. nih.govebi.ac.ukresearchgate.net The cytochrome bc1 complex is responsible for transferring electrons from ubiquinol (B23937) to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane. acs.org This action generates an electrochemical proton gradient that drives the ATP synthase enzyme to produce ATP. nih.gov By blocking electron flow at Complex III, leucascandrolide A disrupts the generation of this proton gradient, thereby halting ATP production via oxidative phosphorylation. nih.govresearchgate.net This mechanism was confirmed in experiments where treatment with a leucascandrolide A analog led to a significant depletion of intracellular ATP in human cancer cells. nih.gov

Impact on Eukaryotic Energy Metabolism

The reliance on mitochondrial respiration varies between cell types and growth conditions. For instance, the growth-inhibitory effects of leucascandrolide A on yeast are significantly enhanced when the primary energy source is switched from glucose (which can support glycolysis) to non-fermentable sources like galactose or glycerol, which necessitate oxidative phosphorylation. nih.govebi.ac.uk In mammalian cancer cells, which often exhibit high rates of glycolysis (the Warburg effect), the impact of inhibiting oxidative phosphorylation can be synergistic with the inhibition of glycolysis. nih.govnih.gov Treatment with a leucascandrolide A analog alone had a modest effect on highly glycolytic A549 lung cancer cells, but when combined with a glycolysis inhibitor, it caused a rapid and severe depletion of cellular ATP. nih.gov This highlights the compound's role as a powerful tool for investigating the interplay between glycolysis and oxidative phosphorylation in eukaryotic cells. nih.gov

Molecular Interactions with the Cytochrome bc1 Complex

Leucascandrolide A and its congeners are classified as inhibitors of the quinol oxidation (Qo) site of the cytochrome bc1 complex. nih.govacs.orgmdpi.com The Qo site is where ubiquinol binds and transfers electrons to the Rieske iron-sulfur protein and cytochrome b, initiating the Q cycle. acs.orgwikipedia.org Spectroscopic studies on yeast mitochondria treated with a leucascandrolide A analog revealed an effect on the reduction state of cytochrome b that is similar to that caused by other known Qo site inhibitors. nih.gov Molecular modeling and docking studies further support that these macrolides bind within the Qo site cavity. acs.org Notably, leucascandrolide A does not share significant structural similarity with previously identified inhibitors of the cytochrome bc1 complex, representing a new chemical scaffold for targeting this enzyme. nih.gov

The mechanism of leucascandrolide A can be further understood by comparing it to other well-characterized Qo site inhibitors like myxothiazol (B1677603) and stigmatellin. nih.govnih.gov These compounds also block electron transfer at the Qo site but interact with the complex in distinct ways. wikipedia.orgnih.gov Myxothiazol binds competitively with ubiquinol in the 'b-proximal' region of the cytochrome b subunit. wikipedia.org Stigmatellin also binds at the Qo site but forms a specific hydrogen bond with the Rieske iron-sulfur protein. nih.govmdpi.com

Preliminary investigations indicate that the effect of a leucascandrolide A analog on cytochrome b reduction is similar to that observed with myxothiazol and stigmatellin, suggesting it acts as a "P-type" inhibitor that binds at the Qo (or "P" for positive) side of the mitochondrial membrane. nih.gov This comparison helps to classify leucascandrolide A within the broader family of Complex III inhibitors and provides a framework for detailed biophysical investigations into its precise binding interactions. nih.govmdpi.com

Cellular Bioenergetic Dysregulation

The targeted inhibition of the cytochrome bc1 complex by leucascandrolide A triggers a cascade of events that leads to profound cellular bioenergetic dysregulation. The primary consequence is the shutdown of oxidative phosphorylation, the cell's most efficient pathway for ATP production. researchgate.net This leads to a critical depletion of intracellular ATP, compromising numerous energy-dependent cellular processes essential for survival, proliferation, and function. nih.govnih.gov

Data Tables

Table 1: Inhibitory Activity of this compound and Neopeltolide (B1256781) This table displays the half-maximal inhibitory concentrations (IC50) of a synthetic leucascandrolide A analog and the related compound neopeltolide against the cytochrome bc1 complex from different sources.

| Compound | Target Enzyme | Source | IC50 (nM) | Citation |

| Leucascandrolide A Analog (3) | Cytochrome bc1 complex | Yeast Mitochondria | 1.8 | researchgate.net |

| Neopeltolide (2) | Cytochrome bc1 complex | Yeast Mitochondria | 0.6 | researchgate.net |

| Leucascandrolide A Analog (3) | Cytochrome bc1 complex | Bovine Heart Mitochondria | 6.0 | nih.gov |

| Neopeltolide (2) | Cytochrome bc1 complex | Bovine Heart Mitochondria | 2.0 | nih.gov |

Structure Activity Relationship Sar Studies of Leucascandrolide a Congeners

Design Principles for SAR Studies of Marine Macrolides

The design of SAR studies for marine macrolides like leucascandrolide A is guided by several key principles. A primary strategy is diverted total synthesis (DTS) , which allows for the creation of analogues by modifying intermediates at various stages of a planned synthetic route. researchgate.net This approach provides access to a range of structurally diverse compounds that would be difficult to obtain through modification of the final natural product. Another important principle is simplification of the molecular structure . Given the synthetic complexity of many marine macrolides, researchers often design and synthesize simplified congeners that retain the core pharmacophore while being more synthetically accessible. researchgate.net This was a key consideration in the study of leucascandrolide A, where the complexity of the macrolactone and the oxazole-containing side chain presented significant synthetic challenges. rsc.org

Conformational analysis also plays a crucial role in the design of analogues. researchgate.net Understanding the three-dimensional structure of the macrolide and how it interacts with its biological target can guide the design of modifications that are likely to enhance or retain activity. For instance, computational modeling can be used to predict how structural changes will affect the molecule's binding affinity. Furthermore, the identification of the biological target is a pivotal aspect that informs SAR study design. In the case of leucascandrolide A, the identification of the cytochrome bc1 complex as its target provided a rational basis for designing new analogues. rsc.org

Contribution of the Macrolactone Core to Biological Activity

The macrolactone core of leucascandrolide A is a significant contributor to its biological activity, although some modifications are tolerated. Leucascandrolide A and the related macrolide, neopeltolide (B1256781), share a similar biological target, the cytochrome bc1 complex, despite differences in their macrolactone structures. rsc.org This suggests that the core's primary role may be to properly orient the crucial side chain for target engagement.

SAR studies have revealed that certain features of the macrolactone are more critical than others. For example, simplification of the macrolide portion has been explored to create more synthetically accessible and potentially more potent analogues. researchgate.netnih.gov Conformational analysis suggested that eliminating the axial C(12) methyl group would not significantly alter the conformation of the tricyclic macrolide subunit. researchgate.netnih.gov Additionally, the C(17)–C(22) alkenyl moiety was identified as a region that could be simplified to a linear alkyl chain without a complete loss of activity. researchgate.netnih.gov However, complete removal of this alkyl group or inverting the stereochemistry at C(17) resulted in a total loss of activity, indicating the importance of this region for target interaction. researchgate.net The region bridging C7 and C3 appears to tolerate some changes, such as the deletion of substituents or dehydrogenation. rsc.org

Critical Role of the Oxazole-Containing Side Chain

The oxazole-containing side chain of leucascandrolide A is considered to be of paramount importance for its potent biological activity. researchgate.netrsc.orgnih.gov Research has indicated that this side chain may be the primary driver of the molecule's toxicity and that the macrolactone serves as a scaffold. researchgate.netnih.gov

SAR studies on the related compound neopeltolide, which shares an identical side chain, have provided significant insights. These studies have shown that the intact oxazole (B20620) side chain is essential for activity. rsc.org Specific modifications to the side chain have been shown to have a dramatic impact on potency. For instance, the C19-C20 and C26-C27 double bonds within the side chain, as well as the terminal methyl carbamate (B1207046) group, are crucial for potent antiproliferative activity. researchgate.net The synthesis of various fragments of the side chain has been a key focus in many total synthesis campaigns, underscoring its perceived importance. nih.govpitt.edu

Influence of Stereochemistry on Potency and Target Affinity

The stereochemistry of leucascandrolide A plays a nuanced role in its biological activity. Interestingly, studies comparing the naturally occurring (+)-leucascandrolide A with its unnatural enantiomer revealed only a two- to three-fold difference in potency. nih.gov This suggests that while the natural stereoconfiguration is preferred, the molecule does not have a strict chiral recognition at its biological target.

Systematic Modification of Peripheral Moieties

Systematic modification of the peripheral moieties of leucascandrolide A and its congeners has been a key strategy in SAR studies to fine-tune biological activity and simplify the molecular structure. These modifications often target less structurally complex regions of the molecule that are more amenable to chemical alteration.

One area of focus has been the simplification of the macrolactone core. For example, the axial C(12) methyl group was identified as a non-essential feature and was eliminated in some analogues without significantly affecting the conformation of the tricyclic macrolide subunit. researchgate.netnih.gov Similarly, the C(17)–C(22) alkenyl moiety has been simplified to a linear alkyl chain. researchgate.netnih.gov

In the side chain of the related neopeltolide, modifications have also been explored. While the core oxazole and its immediate functionalities are largely considered essential, some peripheral changes have been tolerated. However, significant alterations, such as the removal of double bonds or the terminal methyl carbamate, lead to a substantial decrease in activity. researchgate.net

Identification of Minimal Structural Requirements for Activity

Through extensive SAR studies, researchers have begun to identify the minimal structural requirements for the biological activity of leucascandrolide A and its congeners. The key finding is that the intact oxazole-containing side chain and the pyran ring within the macrolactone core are essential for potent activity. researchgate.netrsc.org These two components are considered the minimal structural units necessary for interaction with the cytochrome bc1 complex. rsc.org

Preclinical Biological Evaluation and Phenotypic Characterization of Leucascandrolide a Congeners

In Vitro Antiproliferative Activity in Cancer Cell Lines (excluding human)

Leucascandrolide A and its analogues have shown potent antiproliferative effects against various non-human cancer cell lines.

Efficacy against Various Tumor Cell Lines (e.g., A549, P388)

The natural product leucascandrolide A, originally isolated from the Leucascandra caveolata sponge, was found to be highly effective at suppressing the growth of P388 murine leukemia cells. nih.gov Subsequent studies with synthetic leucascandrolide A and its congeners have further substantiated these findings. For instance, a simplified synthetic analogue of leucascandrolide A exhibited potent, dose-dependent growth suppression of A549 lung carcinoma cells. nih.govresearchgate.net Another synthetic neopeltolide (B1256781) analogue, 8,9-dehydroneopeltolide (8,9-DNP), also showed potent cytotoxic activity against A549 cells, particularly under nutrient-deprived conditions. dntb.gov.ua

The antiproliferative activity of neopeltolide, a structurally similar macrolide, has also been extensively studied, providing insights into the potential of this class of compounds. Synthetically produced neopeltolide, with a corrected structural assignment, demonstrated potent inhibition of cell proliferation in the murine leukemia line P388 with an IC₅₀ value of 0.6 ± 0.2 nM. nih.gov

Table 1: In Vitro Antiproliferative Activity of Leucascandrolide A and Congeners

| Compound/Analogue | Cell Line | Activity | Reference |

|---|---|---|---|

| Leucascandrolide A | P388 (murine leukemia) | Highly effective at suppressing growth | nih.gov |

| Leucascandrolide A analogue 3 | A549 (lung carcinoma) | Potent, dose-dependent growth suppression | nih.govresearchgate.net |

| 8,9-dehydroneopeltolide (8,9-DNP) | A549 (lung carcinoma) | Potent cytotoxic activity | dntb.gov.ua |

| Neopeltolide | P388 (murine leukemia) | IC₅₀: 0.6 ± 0.2 nM | nih.gov |

Growth Inhibition in Yeast Models (e.g., Saccharomyces cerevisiae)

Leucascandrolide A and its congeners have been shown to effectively inhibit the growth of the yeast Saccharomyces cerevisiae. nih.govresearchgate.net A simplified analogue of leucascandrolide A demonstrated growth inhibition in the W303-1A laboratory strain of S. cerevisiae in disc-permeation assays. nih.gov The inhibitory effect was significantly enhanced when glucose, the primary carbon source, was replaced with non-fermentable carbon sources like galactose or glycerol. nih.govebi.ac.uk This suggests that the compounds may target mitochondrial respiration, a pathway that becomes essential for ATP production when fermentable carbon sources are absent. researchgate.net

Further supporting this hypothesis, yeast cells lacking mitochondrial respiration (petite mutants, ρ⁰) were not further inhibited by a leucascandrolide A analogue or neopeltolide compared to their effects on the wild-type (ρ⁺) control. researchgate.net This indicates that the primary target of these compounds is within the mitochondrial electron transport chain. nih.govresearchgate.net In fact, studies have identified the cytochrome bc1 complex (Complex III) as the principal cellular target. nih.govresearchgate.net

Antifungal and Antimicrobial Activities in Model Systems

In addition to their antiproliferative effects, leucascandrolide A and its congeners exhibit notable antifungal properties. The parent compound, leucascandrolide A, was initially reported to be effective against the pathogenic yeast Candida albicans. nih.gov A synthetic analogue of leucascandrolide A is also described as having antifungal agent properties. ebi.ac.uk Similarly, the structurally related marine macrolide, neopeltolide, has potent antifungal activity. researchgate.netresearchgate.net The mechanism underlying this antifungal action is believed to be the inhibition of the cytochrome bc1 complex, a crucial component of the mitochondrial electron transport chain responsible for ATP synthesis. mdpi.com

While the primary focus of research has been on the antifungal and antiproliferative activities, one study noted that a co-culture of Serratia sp. and Shewanella sp. produced serratiochelin A, which displayed antimicrobial activity against Staphylococcus aureus. nih.gov However, direct antimicrobial studies on leucascandrolide A congeners against a broad spectrum of bacteria are less documented in the provided context.

Cellular Responses and Morphological Changes in Cultured Cells

Treatment with leucascandrolide A congeners induces distinct cellular responses and morphological changes. In yeast, a leucascandrolide A analogue induced a G1-shifted cell cycle profile in budding yeast cells grown in galactose media. researchgate.net

In mammalian cells, treatment with a leucascandrolide A analogue led to a significant increase in cellular NADH levels, an indicator of mitochondrial electron transport inhibition. researchgate.net Furthermore, a synthetic analogue of the related compound neopeltolide, 8,9-dehydroneopeltolide (8,9-DNP), was shown to induce programmed cell death, or apoptosis, in human promyelocytic leukemia HL-60 cells under energy-stressed conditions. This was characterized by significant nuclear condensation and fragmentation, as well as DNA fragmentation. mdpi.com These apoptotic events were accompanied by the release of cytochrome c from the mitochondria and the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP). dntb.gov.ua Under certain conditions, 8,9-DNP was also observed to trigger necrotic cell death, likely due to severe intracellular ATP depletion. dntb.gov.ua Fluorescent derivatives of a neopeltolide analogue were observed to accumulate in the endoplasmic reticulum and mitochondria, inducing characteristic morphological changes in the endoplasmic reticulum. researchgate.net

Synergistic Effects with Other Metabolic Inhibitors in Preclinical Models

The unique mechanism of action of leucascandrolide A, targeting oxidative phosphorylation, makes it a candidate for combination therapies. In highly glycolytic A549 lung cancer cells, the inhibition of oxidative phosphorylation by leucascandrolide A alone had only a minor effect. However, when combined with the glucose transporter inhibitor Cytochalasin B, a rapid and synergistic depletion of intracellular ATP was observed. nih.gov This highlights the potential for synthetic lethality by simultaneously targeting both major pathways of cellular energy production: glycolysis and oxidative phosphorylation. researchgate.net This combination strategy could be particularly effective in cancer cells that exhibit metabolic plasticity, switching between these energy pathways to survive. The synergistic effect of combining inhibitors of glycolysis and oxidative phosphorylation has been noted as a promising approach in cancer therapy. nih.govsci-hub.se

Advanced Methodological Approaches in Leucascandrolide a Congener Research

Spectroscopic Techniques for Structural Analysis (beyond basic identification)

While standard spectroscopic methods like NMR and mass spectrometry are fundamental for initial structure elucidation, advanced techniques have been crucial for unambiguously confirming complex stereostructures during the total synthesis of related macrolides and their precursors.

X-ray Crystallography: This powerful technique provides precise three-dimensional coordinates of a molecule, definitively establishing its relative and sometimes absolute stereochemistry. In the broader research context of complex macrolides related to leucascandrolide A, X-ray crystallography has been indispensable. For instance, the structure of synthetic intermediates, such as polycyclic S-alkyl thiocarbonates, has been confirmed by X-ray analysis, providing crucial validation of synthetic strategies. rsc.org Similarly, the stereostructure of key precursors in the synthesis of related complex natural products has been unequivocally confirmed through X-ray crystallography, guiding subsequent synthetic steps. acs.orguchicago.edu This level of structural verification is critical when dealing with the numerous stereocenters present in leucascandrolide A congeners and their synthetic precursors. escholarship.org

Computational Chemistry and Molecular Dynamics Simulations

Computational methods are pivotal in understanding the structural dynamics of leucascandrolide A congeners and their interactions with biological targets. These in silico approaches allow researchers to predict and analyze molecular behavior that can be difficult to observe experimentally.

Molecular docking studies have been instrumental in elucidating how leucascandrolide A and the closely related macrolide, neopeltolide (B1256781), interact with their identified cellular target, the cytochrome bc1 complex. nih.govnih.gov Although the exact binding site was not initially known, computational docking simulations were employed to predict the binding mode. rsc.org

Research on neopeltolide, which shares its oxazole-containing side chain and biological target with leucascandrolide A, has demonstrated the power of these techniques. nih.govnih.gov By integrating molecular docking, molecular dynamics (MD) simulations, and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, scientists have determined the binding mode of neopeltolide to the Qo-site of the cytochrome bc1 complex. researchgate.netresearchgate.net These studies revealed that specific moieties, like the methyl-carbamate group, form key hydrogen bonds with amino acid residues such as Glu271 in the target protein. acs.org The calculated binding energies for newly designed analogs have shown a strong correlation with their experimentally measured inhibitory activities, validating the computational protocol. researchgate.netresearchgate.net This integrated computational approach is directly applicable to leucascandrolide A congeners for predicting their binding affinity and guiding the design of new, potentially more potent, inhibitors. acs.org

Table 1: Computational Methods in Leucascandrolide/Neopeltolide Research

| Technique | Application | Key Findings | Reference |

| Molecular Docking | Predict binding mode of neopeltolide at the cytochrome bc1 complex. | Identified neopeltolide as a Qo-site inhibitor. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Confirmed stability of the docked conformation and revealed key interactions. researchgate.netiau.ir | researchgate.netiau.ir |

| MM/PBSA Calculations | Estimate the binding free energy of the ligand to its target. | Calculated binding energies correlated well with experimental IC50 values. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Conformational analysis, through computer-generated potential energy surfaces, has also been used to study analogs of the related macrolide neopeltolide. nih.gov These studies help in understanding how structural modifications, such as the addition of a methyl group, affect the conformational preferences of the macrolactone ring and, consequently, its biological activity. nih.govresearchgate.net

Genetic Screening Methodologies for Target Identification and Validation

Identifying the precise molecular target of a bioactive compound is a critical step in understanding its mechanism of action. For leucascandrolide A congeners, genetic screening in model organisms has been a particularly fruitful strategy.

The budding yeast, Saccharomyces cerevisiae, is a powerful tool for target identification due to its genetic tractability and the conservation of many essential cellular pathways with humans. nih.gov A genome-wide yeast haploinsufficiency screen was employed to identify the cellular target of a simplified leucascandrolide A congener. rsc.orgnih.gov This method relies on a collection of yeast strains where each strain has one of the ~4,900 non-essential genes deleted in a heterozygous state (one of two gene copies is removed). nih.gov

The underlying principle is that if a drug inhibits a specific protein, a yeast strain with a reduced dosage (haploid) of the gene encoding that protein (or a protein in the same pathway) will be hypersensitive to the drug. The screen with the leucascandrolide A analog revealed that yeast strains with heterozygous deletions of genes related to mitochondrial function were particularly sensitive. nih.gov This genetic evidence pointed strongly towards the mitochondrial electron transport chain as the target. nih.govresearchgate.net Subsequent biochemical assays confirmed that the specific target was Complex III, also known as the cytochrome bc1 complex. nih.govnih.gov This finding established leucascandrolide A and its congeners as potent inhibitors of mitochondrial respiration. nih.govresearchgate.net

Table 2: Key Findings from Yeast Haploinsufficiency Screen

| Screening Method | Organism | Key Result | Validated Target | Reference |

| Drug-induced Haploinsufficiency | Saccharomyces cerevisiae | Hypersensitivity in strains with heterozygous deletions of mitochondrial function genes. | Cytochrome bc1 complex (Complex III) | rsc.orgnih.gov |

Development of Fluorescent Probes for Cellular Localization Studies

To visualize the distribution of a drug within a cell, researchers can attach a fluorescent tag to the molecule, creating a chemical probe. nih.gov This approach provides direct insight into the drug's accumulation in specific organelles, which can corroborate target identification studies. nih.govnih.gov

While specific fluorescent probes for leucascandrolide A congeners are not extensively documented, this strategy has been successfully applied to the structurally and functionally related macrolide, neopeltolide. researchgate.net Design, synthesis, and functional analysis of fluorescent derivatives of neopeltolide have been reported. researchgate.net These probes were created by attaching a fluorescent dye to the macrolide in a way that preserves its biological activity. researchgate.netresearchgate.net

Live-cell imaging using these fluorescent neopeltolide derivatives showed rapid cellular uptake and specific localization within the mitochondria. researchgate.netnih.gov This observation is consistent with the cytochrome bc1 complex, a key component of the mitochondrial respiratory chain, being the primary target. nih.govresearchgate.net The development of such probes is a powerful technique that could be readily applied to leucascandrolide A congeners to further investigate their cellular uptake and subcellular distribution. amazonaws.com

Future Research Directions and Research Potential of Leucascandrolide a Congeners

Design and Synthesis of Novel Congeners as Chemical Probes for Mitochondrial Function

The identification of the mitochondrial cytochrome bc1 complex (Complex III) as the principal cellular target for leucascandrolide A and its structural homolog neopeltolide (B1256781) has opened a significant avenue for future research. nih.govebi.ac.ukresearchgate.net This discovery positions leucascandrolide A congeners as highly valuable candidates for the design of chemical probes to investigate mitochondrial function and energy metabolism.

Future efforts in this area will likely focus on structure-activity relationship (SAR) studies to design simplified, yet potent, analogs. Research has already shown that the complex macrolide portion of leucascandrolide A can be rationally simplified without a significant loss of activity. nih.gov For instance, a synthetic congener where the C(12) methyl group was removed and the C(17)–C(22) alkenyl moiety was simplified to a linear alkyl chain retained potent biological activity. nih.govresearchgate.net This suggests that the oxazole-containing side chain may be a primary driver of toxicity and that the macrolactone core serves as a scaffold. nih.gov

The design of new congeners will involve creating a library of analogs with systematic modifications to both the macrolide core and the side chain. These analogs can be synthesized to incorporate reporter tags, such as fluorescent markers or biotin, transforming them into chemical probes. Such probes would be instrumental in:

Visualizing the subcellular localization of the compound and its interaction with mitochondria in living cells.

Performing pull-down assays to confirm binding to the cytochrome bc1 complex and identify potential off-target interactions within the cell.

Elucidating the precise binding site within the multi-subunit Complex III, which remains to be fully determined. rsc.org

The synthesis of these probes will leverage efficient and modular synthetic routes developed for the parent natural product and its simplified versions. researchgate.net The goal is to create tools that are not only potent and selective but also synthetically accessible for widespread use in mitochondrial research.

| Compound/Analog | Target Cell Line | IC50 (nM) | Key Structural Features |

| Neopeltolide | A549 | 0.3-0.5 | Structurally homologous to Leucascandrolide A |

| Leucascandrolide A Analog 3 | HCT116 | ~1 | Simplified macrolide core, linear alkyl chain |

| Analog 116 | A549 | 0.0003 | Modified side chain |

| Analog 120 | A549 | 0.0007 | Altered macrolactone stereocenter |

| Analog 122 | A549 | >1 | Significant modification to macrolactone |

This table presents a selection of leucascandrolide A-related compounds and their reported cytotoxicities, illustrating the impact of structural modifications on biological activity. Data sourced from nih.govrsc.org.

Exploration of Leucascandrolide A Congeners as Tools for Cellular Biology

Beyond probing mitochondrial biochemistry, leucascandrolide A congeners have immense potential as tools to explore broader questions in cellular biology. ebi.ac.uk As highly potent inhibitors of mitochondrial respiration, they can be used to study how cells adapt to metabolic stress.

Cell culture is a fundamental technique in cellular and molecular biology, providing model systems to study normal physiology, biochemistry, and the effects of chemical compounds on cells. wikipedia.org Leucascandrolide A congeners can be applied in these systems to investigate:

Metabolic Plasticity in Cancer: Cancer cells often exhibit altered metabolism. By inhibiting oxidative phosphorylation with a leucascandrolide A analog, researchers can study the dependence of different cancer cell types on glycolysis versus mitochondrial respiration, potentially uncovering vulnerabilities that could be exploited therapeutically.

Cellular Senescence: Some microtubule-stabilizing agents have been shown to induce accelerated cell senescence. nih.gov Congeners of leucascandrolide A could be used to investigate the link between mitochondrial function and the onset of senescence.

Immune Cell Function: The metabolic state of immune cells is critical for their function. Leucascandrolide A analogs could be used to probe how inhibiting mitochondrial respiration affects immune cell activation, differentiation, and effector functions.

Host-Pathogen Interactions: The natural product was initially found to be effective against the pathogenic yeast Candida albicans. nih.gov Studies using yeast (Saccharomyces cerevisiae) demonstrated that the compound's growth inhibition was significantly enhanced when cells were forced to rely on mitochondrial respiration by growing them on non-fermentable carbon sources like glycerol. nih.govresearchgate.net This highlights the potential of its congeners as tools to study metabolic dependencies in pathogenic fungi.

The availability of synthetic congeners allows for controlled experiments where researchers can dissect the consequences of acute or chronic inhibition of the electron transport chain, providing insights into signaling pathways that are regulated by the cell's energetic state. nih.govebi.ac.uk

Advancements in Stereocontrolled Synthetic Methods for Complex Macrolides

The molecular architecture of leucascandrolide A is a formidable synthetic challenge, characterized by a large macrolactone ring decorated with multiple stereocenters. nih.govwiley.comacs.org The pursuit of its total synthesis has driven significant innovation in stereocontrolled synthetic methodologies, and future work on its congeners will continue to push the boundaries of organic synthesis. crukcambridgecentre.org.ukcam.ac.uk

Key advancements that have emerged from and will be relevant to the synthesis of leucascandrolide A congeners include:

Diastereoselective Reactions: The construction of the carbon backbone has relied on powerful stereocontrolled reactions, such as boron-mediated aldol (B89426) reactions, to set key stereocenters with high precision. acs.orgcrukcambridgecentre.org.ukcam.ac.uk

Novel Macrocyclization Techniques: A pivotal step in the synthesis is the closure of the large macrolide ring. An especially innovative discovery was a "spontaneous macrolactolization," where the hemiacetal ring formed favorably under thermodynamic control, demonstrating a new tactic for assembling large ring systems. researchgate.netnih.gov Other methods like selenium-mediated intramolecular cyclization have also been successfully employed. acs.orgnih.gov

Catalyst-Controlled Olefin Metathesis: While not used in the original leucascandrolide A syntheses, the synthesis of the related macrolide neopeltolide has featured advanced catalyst-controlled olefin metathesis reactions. nih.gov These powerful methods for forming carbon-carbon double bonds, including for macrocyclization, represent a key future direction for the efficient and stereoselective synthesis of new leucascandrolide A analogs.

Future research in this area will focus on developing even more efficient, scalable, and stereoselective routes. The development of catalytic methods to replace stoichiometric reagents and the design of one-pot reaction cascades will be crucial for rapidly generating libraries of diverse congeners for biological screening. researchgate.netresearchgate.net

Integration with High-Throughput Screening for New Biological Activities

The advent of automated high-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid biological testing of vast numbers of compounds. core.ac.uk While leucascandrolide A congeners are known inhibitors of the cytochrome bc1 complex, their full biological activity profile is likely not yet fully understood. Integrating a library of rationally designed leucascandrolide A congeners with HTS platforms presents a significant opportunity for future research.

This integration could proceed in several ways:

Screening for New Targets: A diverse library of synthetic analogs could be screened against a wide panel of biological targets, including other enzymes, receptors, and protein-protein interactions. This could uncover entirely new mechanisms of action and expand the therapeutic potential of this structural class beyond mitochondrial inhibition.

Identifying Selective Inhibitors: While leucascandrolide A is a potent cytotoxin, HTS could help identify congeners that exhibit selective activity against specific cancer cell lines or pathogens without general toxicity. This involves screening against large panels of different cell types.

Activity-Based Probe Screening: A particularly promising future direction involves combining HTS with activity-based probes (ABPs). nih.gov Congeners could be modified to act as ABPs, which form a covalent bond with their target. By using these probes in complex cell extracts or lysates, it may be possible to identify their targets in an unbiased manner, a method suitable for discovering novel binding partners and confirming on-target engagement in a high-throughput format. nih.gov

The successful synthesis of simplified analogs that are more accessible than the parent natural product is the key enabler for such large-scale screening efforts. nih.govresearchgate.net By combining advanced synthetic chemistry with modern screening technologies, the full potential of leucascandrolide A congeners as both biological tools and therapeutic lead structures can be explored.

Q & A

Q. What are the key challenges in synthesizing leucascandrolide A congeners, and how can they be methodologically addressed?

Synthesizing leucascandrolide A congeners requires precise control over macrolactonization and stereochemical fidelity. A common approach involves designing simplified analogs (e.g., truncating the polyketide chain) to reduce synthetic complexity while retaining bioactivity. For example, Olesy et al. (2008) developed a congener by replacing the C1–C11 fragment with a benzoyl group, enabling efficient synthesis while preserving binding affinity to mitochondrial complex IV . Key methodologies include modular assembly of fragments via Suzuki-Miyaura coupling and late-stage macrolactonization under Yamaguchi conditions.

Q. How can researchers ensure reliable structural elucidation of leucascandrolide A congeners?

Structural validation relies on tandem spectroscopic techniques:

- NMR : 2D experiments (COSY, HSQC, HMBC) to confirm connectivity and stereochemistry.

- X-ray crystallography : Critical for resolving ambiguous NOE correlations in rigid macrocyclic regions.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects minor impurities. Dual-column gas chromatography (GC) coupled with mass spectrometry, as used in PCB congener analysis, can improve reliability by cross-verifying retention indices .

Q. What experimental frameworks are recommended for preliminary bioactivity screening of leucascandrolide A congeners?

Prioritize target-directed assays based on the parent compound’s mechanism. For leucascandrolide A (a mitochondrial complex IV inhibitor), use:

- Oxygen consumption rate (OCR) assays in cancer cell lines (e.g., HCT-116) to assess mitochondrial dysfunction.

- Competitive binding studies with radiolabeled leucascandrolide A to quantify congener affinity. Include positive controls (e.g., parent compound) and validate hits via dose-response curves (IC50 determination).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between leucascandrolide A congeners and their parent compound?

Discrepancies often arise from subtle structural modifications altering target engagement. For example, replacing the C18 methyl group with a hydroxyl may disrupt hydrophobic interactions with complex IV. To address this:

Q. What strategies optimize congener-specific analysis in complex biological matrices?

Adopt PCB congener analysis principles:

- Dual-column GC-MS/MS : Reduces false positives by comparing retention times on non-polar (DB-5) and polar (DB-17) columns .

- High-resolution LC-MS : Resolves isobaric congeners using UPLC with sub-2µm particles and Q-TOF detection.

- Quality assurance (QA) protocols : Include blanks, spikes, and inter-laboratory calibrations to mitigate matrix effects and instrumental drift .

Q. How can researchers evaluate the structure-activity relationship (SAR) of leucascandrolide A congeners systematically?

Implement a multi-parametric SAR workflow :

- Synthetic library design : Vary substituents at C3, C7, and C18 to probe steric/electronic effects.

- In vitro profiling : Test cytotoxicity (MTT assay), mitochondrial inhibition, and selectivity against non-cancerous cells (e.g., HEK-293).

- Computational modeling : Use density functional theory (DFT) to calculate HOMO/LUMO energies and predict redox activity, as demonstrated in metal-congener studies .

Q. What methodologies address inter-laboratory variability in congener bioactivity data?

Standardize protocols via:

Q. How can computational tools predict the biological relevance of untested leucascandrolide A congeners?

Leverage cheminformatics pipelines :

- Pharmacophore modeling : Align active congeners to identify essential motifs (e.g., the C12–C14 diene for membrane penetration).

- Machine learning (ML) : Train models on existing bioactivity data (IC50, logP, PSA) to prioritize synthesis targets.

- Molecular docking : Screen virtual libraries against cryo-EM structures of mitochondrial complex IV .

Methodological Considerations for Data Interpretation

- Congener-specific QA/QC : Apply lessons from PCB research, where dual-column GC and rigorous data review minimize false positives .

- Meta-analysis frameworks : Use OHAT/GRADE criteria to assess evidence strength across studies, particularly for conflicting toxicity profiles .

- Dynamic SAR models : Incorporate time-resolved data (e.g., kinetic solubility, metabolic stability) to refine activity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.